3-Benzyl-1-methylpiperidine-2,6-dione
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Overview
Description
3-Benzyl-1-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.2637 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, along with two ketone functionalities at positions 2 and 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Benzyl-1-methylpiperidine-2,6-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylpiperidine-2,6-dione: Similar structure but with different substitution pattern.
3-Benzyl-1-ethylpiperidine-2,6-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-Benzyl-1-methylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-benzyl-1-methylpiperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14-12(15)8-7-11(13(14)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINUWMKQMSPMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561325 |
Source
|
Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124482-68-4 |
Source
|
Record name | 3-Benzyl-1-methylpiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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